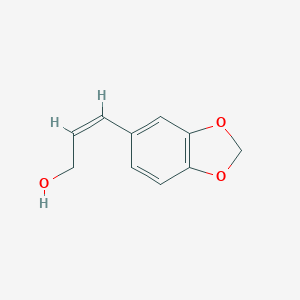

3'-Hydroxyisosafrole

描述

Structure

3D Structure

属性

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-5-1-2-8-3-4-9-10(6-8)13-7-12-9/h1-4,6,11H,5,7H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZASRHQYJJUCE-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17581-86-1, 58095-76-4 | |

| Record name | 3'-Hydroxyisosafrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017581861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1,3-Benzodioxol-5-yl)-2-propen-1-ol, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9X47L3FML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 3 Hydroxyisosafrole

Chemical Synthesis Pathways for 3'-Hydroxyisosafrole and its Analogues

The generation of 3'-Hydroxyisosafrole can be achieved through specific chemical synthesis routes, primarily utilizing precursors such as 3,4-(methylenedioxy)cinnamic acid or by modifying the structure of isosafrole.

Synthesis from 3,4-(methylenedioxy)cinnamic acid

A documented method for synthesizing 3'-Hydroxyisosafrole involves using 3,4-(methylenedioxy)cinnamic acid as the starting material. acs.org This precursor, a cinnamic acid derivative, serves as a foundational molecule for building the desired structure. medchemexpress.comsigmaaldrich.com The process involves a series of chemical reactions to modify the carboxylic acid group and introduce the hydroxyl functionality at the 3'-position of the propenyl side chain. nih.gov Following the primary synthesis, purification is often necessary to isolate the target compound. Techniques such as preparative thin-layer chromatography are employed for this purpose, using a mobile phase system like petroleum benzene (B151609) and ethyl acetate (B1210297) in a 50:50 ratio to achieve a high degree of purity. acs.org

Derivatization from Isosafrole and Related Intermediates

An alternative approach to obtaining 3'-Hydroxyisosafrole is through the chemical modification of isosafrole. europa.eu Isosafrole, which shares the same core methylenedioxy-phenylpropane skeleton, can be chemically altered to introduce a hydroxyl group at the 3' position of the side chain. This process may involve isomerisation of safrole to isosafrole under specific conditions, such as heating in the presence of an alkali. europa.euresearchgate.net The metabolism of isosafrole can also yield 3'-Hydroxyisosafrole as a metabolite. europa.euinchem.org

Analytical Characterization of Synthesized Reference Compounds

To ensure the identity and quality of synthesized 3'-Hydroxyisosafrole, rigorous analytical characterization is essential. This involves techniques to assess the compound's purity and confirm its chemical structure. Certified reference materials are crucial for validating these analytical methods. sigmaaldrich.com

Purity Assessment Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of synthesized 3'-Hydroxyisosafrole. acs.org This method separates the target compound from any impurities or unreacted starting materials. torontech.com In a typical HPLC analysis, a sample is passed through a column under high pressure. internationaloliveoil.org The purity is quantified by comparing the area of the peak corresponding to 3'-Hydroxyisosafrole to the total area of all peaks in the chromatogram. torontech.com For instance, a purity of approximately 97% has been reported for 3'-Hydroxyisosafrole synthesized from 3,4-(methylenedioxy)cinnamic acid, as determined by HPLC. acs.org

The table below outlines typical parameters for HPLC analysis, which can be adapted for specific compounds like 3'-Hydroxyisosafrole.

| Parameter | Description | Example |

| Column | The stationary phase that separates the components. | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) internationaloliveoil.org |

| Mobile Phase | The solvent that carries the sample through the column. | A gradient mixture of acetonitrile (B52724) and an aqueous buffer (e.g., phosphoric acid solution) shimadzu.com |

| Flow Rate | The speed at which the mobile phase moves through the column. | 1.0 mL/min shimadzu.com |

| Detection | The method used to visualize the separated components. | UV-Vis detector, often set at a specific wavelength (e.g., 280 nm) internationaloliveoil.org |

| Reference Standard | A highly purified sample of the compound used for identification and quantification. | A certified reference standard of 3'-Hydroxyisosafrole wur.nlmdpi.com |

Spectroscopic Confirmation (e.g., UV spectrum)

Spectroscopic methods are used to confirm the chemical structure of the synthesized compound. Ultraviolet-Visible (UV-Vis) spectroscopy is one such technique that provides information about the electronic transitions within the molecule. libretexts.org The UV spectrum of a compound like 3'-Hydroxyisosafrole is characterized by its maximum absorbance wavelength (λmax). libretexts.org This value is influenced by the molecule's conjugated system of pi electrons. researchgate.net For analysis, the compound is dissolved in a suitable solvent, and its absorbance is measured across a range of UV wavelengths. youtube.com The resulting spectrum, with its characteristic λmax, helps to confirm the identity of the compound. sielc.com

Exploratory Biocatalytic Approaches for Analogous Compounds

Biocatalysis, the use of enzymes or whole organisms to perform chemical transformations, represents an area of exploration for synthesizing complex molecules and their analogues. polimi.itglobalauthorid.com For compounds structurally related to 3'-Hydroxyisosafrole, such as other phenylpropanoids, biocatalytic methods are being investigated. tandfonline.comresearchgate.net These approaches can offer high selectivity and operate under mild reaction conditions. For example, enzymes like peroxidases have been used in the oxidation of isosafrole to produce related compounds like piperonal. tandfonline.com Similarly, chemo-enzymatic routes involving lipases have been used for the epoxidation of isosafrole as a step towards other derivatives. polimi.it These exploratory studies highlight the potential for developing enzymatic pathways for the synthesis of a variety of safrole and isosafrole analogues. globalauthorid.comresearchgate.net

Metabolic Pathways and Biotransformation of 3 Hydroxyisosafrole

In Vitro Metabolic Conversion Investigations

In vitro studies using subcellular fractions from different organs have been instrumental in mapping the metabolic fate of 3'-Hydroxyisosafrole. These investigations allow for the precise study of specific metabolic reactions and the enzymes responsible for them.

The cytosol, the soluble portion of the cytoplasm, contains various Phase II metabolizing enzymes, including sulfotransferases (SULTs). mdpi.com Investigations using mouse liver cytosols have demonstrated that 3'-Hydroxyisosafrole is a substrate for these enzymes. nih.gov When incubated with mouse liver cytosol fortified with the necessary cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS), 3'-Hydroxyisosafrole undergoes metabolic sulfonation. nih.gov This reaction leads to the formation of RNA and protein-bound adducts, indicating the generation of a reactive sulfuric acid ester metabolite. nih.gov The level of hepatic sulfotransferase activity for 3'-Hydroxyisosafrole was found to be similar to that for the related compound 1'-Hydroxysafrole (B1215727) under these in vitro conditions. nih.gov

In addition to sulfonation, studies on the metabolism of 3'-Hydroxyisosafrole in rats and mice have identified significant side-chain oxidation. This process yields metabolites such as 3,4-methylenedioxycinnamic acid and 3,4-methylenedioxybenzoic acid. nih.gov These acids are further conjugated, for instance with glycine (B1666218), to form 3,4-methylenedioxycinnamoyl glycine and 3,4-methylenedioxybenzoyl glycine, which are major urinary metabolites. nih.gov

| Metabolic Reaction | Enzymatic System | Cofactor | Key Finding | Source |

|---|---|---|---|---|

| Sulfonation | Sulfotransferases (SULTs) | PAPS | Forms reactive sulfuric acid ester; leads to RNA and protein adducts in vitro. | nih.gov |

| Side-chain Oxidation | Not specified | Not specified | Produces 3,4-methylenedioxycinnamic acid and 3,4-methylenedioxybenzoic acid. | nih.gov |

Identification of Enzymatic Systems and Cofactors Involved

The biotransformation of 3'-Hydroxyisosafrole is mediated by specific enzyme families that require particular cofactors to function. The identification of these systems is key to understanding the mechanism of its bioactivation and detoxification.

Sulfotransferases (SULTs) are a family of Phase II enzymes that catalyze the transfer of a sulfonate group from the universal donor PAPS to a substrate. uniprot.orgcore.ac.uk This process, known as sulfation or sulfonation, typically increases the water solubility of compounds, facilitating their excretion. uniprot.org However, for certain compounds, sulfonation can lead to bioactivation, creating highly reactive metabolites that can form adducts with cellular macromolecules like DNA and proteins. uniprot.orgcore.ac.uk

In the case of 3'-Hydroxyisosafrole, SULTs play a crucial role in its bioactivation. In vitro experiments with mouse liver cytosol demonstrated that in the presence of PAPS, 3'-Hydroxyisosafrole is converted into a reactive sulfuric acid ester, 3'-sulfooxyisosafrole. nih.gov This ester is a strong electrophile capable of reacting with nucleosides like deoxyguanosine. nih.gov The hepatic SULT activity towards 3'-Hydroxyisosafrole is comparable to that for 1'-Hydroxysafrole, a known hepatocarcinogen whose genotoxicity is mediated by a similar sulfonation pathway. nih.govcore.ac.uknih.gov This bioactivation pathway is considered a critical step in the potential genotoxicity of related alkenylbenzenes. core.ac.uk

The Cytochrome P450 (CYP) system is a superfamily of heme-containing monooxygenases that are central to Phase I metabolism. ufl.edunih.gov These enzymes catalyze a wide range of oxidative reactions. youtube.com The structural features of safrole and its derivatives, including the methylenedioxyphenyl group, determine their interaction with CYP enzymes. nih.gov

For related compounds like safrole, CYP enzymes catalyze a 1'-hydroxylation reaction, which is a critical initial step before subsequent bioactivation by SULTs. core.ac.uk While the metabolism of 3'-Hydroxyisosafrole is heavily characterized by rapid side-chain oxidation and sulfonation, the involvement of CYP enzymes cannot be entirely excluded, particularly in the initial formation of hydroxylated metabolites from the parent compound, isosafrole. nih.gov The interaction of isosafrole and its metabolites with different CYP isozymes (e.g., P-450 and P-448) has been noted, with the chemical structure influencing the affinity for specific forms of the enzyme. nih.gov

| Enzyme Family | Role in Metabolism | Cofactor/System | Result of Transformation | Source |

|---|---|---|---|---|

| Sulfotransferases (SULTs) | Bioactivation | PAPS | Formation of electrophilic 3'-sulfooxyisosafrole. | nih.govuniprot.org |

| Cytochrome P450 (CYP) | Oxidative Transformations | NADPH, Endoplasmic Reticulum | Potential involvement in side-chain oxidation and metabolism of parent compounds. | nih.govnih.govcore.ac.uk |

Involvement of Other Enzyme Classes (e.g., FMO, SDR, AKR, ALDH, Aldehyde Oxidase)

The metabolic cascade of 3'-Hydroxyisosafrole, particularly its side-chain oxidation, points to the involvement of aldehyde dehydrogenase (ALDH) and potentially aldo-keto reductase (AKR) enzymes. mdpi.com The oxidation of the propenyl side chain of 3'-Hydroxyisosafrole would logically proceed through an aldehyde intermediate, which is then converted to a carboxylic acid. This step is a hallmark of ALDH activity. mdpi.comnih.gov ALDHs are a superfamily of NAD(P)+-dependent enzymes that catalyze the irreversible oxidation of aldehydes to their corresponding carboxylic acids. mdpi.com The identification of 3,4-methylenedioxycinnamic acid and 3,4-methylenedioxybenzoic acid as major metabolites strongly supports the role of ALDH in the metabolic pathway of 3'-Hydroxyisosafrole. nih.gov

Influence of Cofactors (e.g., 3'-Phosphoadenosine-5'-phosphosulfate (PAPS), NADPH)

Cofactors are essential for the enzymatic reactions involved in the metabolism of 3'-Hydroxyisosafrole.

3'-Phosphoadenosine-5'-phosphosulfate (PAPS): This cofactor is crucial for sulfonation reactions, which are a key phase II metabolic pathway. Research has shown that when 3'-Hydroxyisosafrole is incubated with mouse liver cytosols fortified with PAPS, it leads to the formation of RNA and protein-bound adducts. nih.gov This indicates that 3'-Hydroxyisosafrole is a substrate for hepatic sulfotransferase enzymes, which utilize PAPS to donate a sulfonate group, forming a reactive sulfuric acid ester. nih.govnih.gov

Nicotinamide Adenine (B156593) Dinucleotide Phosphate (NADPH): While direct evidence for NADPH's role in 3'-Hydroxyisosafrole metabolism is linked to broader enzymatic systems, its involvement is highly probable. NADPH is a critical reducing equivalent for cytochrome P450 (CYP) monooxygenases, which are often involved in the initial oxidative steps of xenobiotic metabolism. nih.gov For the related compound 1'-Hydroxysafrole, oxidation by liver microsomes is an NADPH-dependent reaction. nih.gov Given that oxidation is a key part of 3'-Hydroxyisosafrole's metabolism, it is likely that NADPH-dependent enzymes are involved.

In Vivo Biotransformation Research and Metabolite Identification

In vivo studies in animal models have been instrumental in identifying the primary metabolic fate of 3'-Hydroxyisosafrole.

Qualitative and Quantitative Analysis of Urinary Metabolites

Studies in both rats and mice have demonstrated that 3'-Hydroxyisosafrole is rapidly metabolized and its products are excreted in the urine. nih.gov The primary metabolic route is not glucuronidation, as the glucuronide of 3'-Hydroxyisosafrole was not detected in urine. Instead, the compound undergoes extensive side-chain oxidation followed by conjugation. nih.gov Within the first four hours of administration, a significant portion of the dose is accounted for by specific oxidized and conjugated metabolites. nih.gov

Detection of Side-Chain Oxidation Products (e.g., 3,4-methylenedioxycinnamic acid, 3,4-methylenedioxybenzoic acid)

A major metabolic pathway for 3'-Hydroxyisosafrole is the oxidation of its allyl side chain. nih.gov This process leads to the formation of carboxylic acids. The two primary side-chain oxidation products identified in the urine of rats and mice are 3,4-methylenedioxycinnamic acid and 3,4-methylenedioxybenzoic acid. nih.gov This oxidation is a critical detoxification step, converting the compound into intermediates that can be further conjugated for excretion.

Identification of Glycine Conjugates (e.g., 3,4-methylenedioxybenzoyl glycine, 3,4-methylenedioxycinnamoyl glycine)

Following side-chain oxidation, the resulting carboxylic acid metabolites undergo phase II conjugation with the amino acid glycine. nih.gov This is a significant detoxification pathway that increases the water solubility of the metabolites, facilitating their urinary excretion. researchgate.netnih.gov The major urinary metabolites identified are 3,4-methylenedioxybenzoyl glycine and 3,4-methylenedioxycinnamoyl glycine. nih.gov These two glycine conjugates represent a substantial fraction of the administered dose in both rats and mice. nih.gov

| Metabolite | Metabolic Pathway | % of Dose in Rats | % of Dose in Mice |

|---|---|---|---|

| 3,4-methylenedioxybenzoyl glycine | Side-Chain Oxidation & Glycine Conjugation | 39% (combined) | 63% (combined) |

| 3,4-methylenedioxycinnamoyl glycine | Side-Chain Oxidation & Glycine Conjugation |

Comparative In Vivo Metabolism with 1'-Hydroxysafrole

The metabolism of 3'-Hydroxyisosafrole differs significantly from that of its isomer, 1'-Hydroxysafrole. nih.gov

Conjugation Pathways: A primary difference lies in the main conjugation pathway. While 3'-Hydroxyisosafrole is predominantly metabolized through side-chain oxidation and subsequent glycine conjugation, 1'-Hydroxysafrole is readily conjugated with glucuronic acid. nih.gov The glucuronide of 1'-Hydroxysafrole accounts for approximately 40% of the dose in urine within two hours, whereas the glucuronide of 3'-Hydroxyisosafrole was not detected. nih.gov

Bioactivation: The formation of hepatic nucleic acid and protein adducts, which is an indicator of bioactivation to reactive electrophiles, is much lower for 3'-Hydroxyisosafrole compared to 1'-Hydroxysafrole. After administration to mice, the levels of hepatic nucleic acid adducts from 3'-Hydroxyisosafrole were only 2-4% of those formed from an equivalent dose of 1'-Hydroxysafrole. nih.gov Similarly, protein adduct levels were only 8-14% of those from 1'-Hydroxysafrole. nih.gov

| Metabolic Feature | 3'-Hydroxyisosafrole | 1'-Hydroxysafrole |

|---|---|---|

| Major Metabolic Pathway | Side-chain oxidation and glycine conjugation nih.gov | Glucuronidation nih.gov |

| Glucuronide Detected in Urine | No nih.gov | Yes (~40% of dose) nih.gov |

| Relative Hepatic Nucleic Acid Adducts (in mice) | 2-4% nih.gov | 100% (baseline) nih.gov |

| Relative Hepatic Protein Adducts (in mice) | 8-14% nih.gov | 100% (baseline) nih.gov |

Detoxification and Excretion Pathways

Detoxification of 3'-Hydroxyisosafrole primarily proceeds through Phase II metabolic reactions, where the parent compound or its Phase I metabolites are conjugated with endogenous molecules. This process significantly enhances their hydrophilicity, thereby promoting their elimination via urine or bile.

Glucuronidation is a major Phase II detoxification pathway for many xenobiotics, involving the enzymatic addition of a glucuronic acid moiety to a substrate. nih.govwikipedia.org This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and typically occurs on hydroxyl, carboxyl, amino, or sulfhydryl groups. The resulting glucuronide conjugates are more polar and readily excreted. nih.gov

However, research into the metabolism of 3'-Hydroxyisosafrole in rats and mice has indicated that glucuronide conjugation is not a significant pathway for its detoxification and excretion. nih.gov Studies analyzing the urinary metabolites of 3'-Hydroxyisosafrole did not detect the presence of its glucuronide conjugate. nih.gov This finding is in stark contrast to the metabolism of the related compound 1'-hydroxysafrole, where urinary excretion of its glucuronide is a major metabolic route. nih.gov

While glucuronidation appears to be a minor or non-existent pathway for 3'-Hydroxyisosafrole, other conjugation mechanisms play a crucial role in its biotransformation and subsequent excretion. The predominant detoxification route involves side-chain oxidation followed by amino acid conjugation. nih.gov

Research has demonstrated that 3'-Hydroxyisosafrole undergoes rapid side-chain oxidation to form 3,4-methylenedioxycinnamic acid and 3,4-methylenedioxybenzoic acid. nih.gov These acidic metabolites are then conjugated with glycine to produce 3,4-methylenedioxycinnamoyl glycine and 3,4-methylenedioxybenzoyl glycine. nih.gov These glycine conjugates have been identified as the major urinary metabolites of 3'-Hydroxyisosafrole in both rats and mice, accounting for a significant percentage of the administered dose. nih.gov

Another potential conjugation pathway is sulfonation, catalyzed by sulfotransferase (SULT) enzymes. In vitro studies using mouse liver cytosols have shown that 3'-Hydroxyisosafrole can be a substrate for hepatic sulfotransferases, leading to the formation of protein and RNA adducts when incubated with 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.gov However, the in vivo relevance of this pathway for detoxification and excretion appears to be limited. The levels of hepatic nucleic acid and protein adducts formed after administering 3'-Hydroxyisosafrole to mice were found to be substantially lower than those observed with 1'-hydroxysafrole. nih.gov This suggests that while the enzymatic machinery for sulfonation of 3'-Hydroxyisosafrole exists, it is not a primary route for its elimination from the body. nih.gov

The following table summarizes the major urinary metabolites of 3'-Hydroxyisosafrole identified in animal studies.

| Metabolite | Conjugation Pathway | Species | Percentage of Dose (in 4 hours) |

| 3,4-methylenedioxycinnamoyl glycine | Side-chain oxidation followed by glycine conjugation | Rat | 39% (combined with 3,4-methylenedioxybenzoyl glycine) |

| 3,4-methylenedioxybenzoyl glycine | Side-chain oxidation followed by glycine conjugation | Rat | 39% (combined with 3,4-methylenedioxycinnamoyl glycine) |

| 3,4-methylenedioxycinnamoyl glycine | Side-chain oxidation followed by glycine conjugation | Mouse | 63% (combined with 3,4-methylenedioxybenzoyl glycine) |

| 3,4-methylenedioxybenzoyl glycine | Side-chain oxidation followed by glycine conjugation | Mouse | 63% (combined with 3,4-methylenedioxycinnamoyl glycine) |

Molecular Interactions and Biochemical Consequences of 3 Hydroxyisosafrole and Its Metabolites

Formation and Structural Characterization of Macromolecular Adducts

The metabolic activation of 3'-hydroxyisosafrole, primarily through sulfonation, generates electrophilic esters that can covalently bind to nucleophilic sites on macromolecules. This process of adduct formation is a key event in its mechanism of action.

The sulfuric acid ester of 3'-hydroxyisosafrole, known as 3'-sulfooxyisosafrole, is a potent electrophile. nih.gov This reactive metabolite is formed in vivo through the action of sulfotransferase enzymes. nih.govacs.org Once formed, 3'-sulfooxyisosafrole can react with nucleophilic sites in DNA, leading to the formation of covalent adducts. nih.gov Studies have shown that chemically synthesized 3'-sulfooxyisosafrole reacts with deoxyguanosine in aqueous solutions, demonstrating its capacity for DNA binding. nih.govacs.org This reactivity is shared with the analogous ester of 1'-hydroxysafrole (B1215727), 1'-sulfooxysafrole (B1218944), with both being classified as strong electrophiles. nih.gov The interaction between these electrophilic esters and DNA is considered a critical step in the initiation of carcinogenesis by these compounds. researchgate.net

Following the reaction of electrophilic metabolites of 3'-hydroxyisosafrole with DNA, several specific adducts with the nucleotide deoxyguanosine have been identified and characterized. Research using high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and other analytical techniques has elucidated the structures of these adducts. capes.gov.brnih.govscinews.uz

The primary deoxyguanosine adducts identified include:

N²-(trans-isosafrol-3'-yl)deoxyguanosine : This is a major adduct formed both in vitro and in vivo. capes.gov.brnih.govscinews.uznih.gov Its structure was confirmed through NMR and circular dichroism spectroscopy. capes.gov.brscinews.uz This adduct arises from the covalent bonding of the 3'-position of the isosafrole moiety to the exocyclic N²-amino group of guanine (B1146940). scinews.uznih.gov

8-(trans-isosafrol-3'-yl)deoxyguanosine : This adduct involves the formation of a bond at the C-8 position of the guanine base. capes.gov.brnih.gov Its characterization was based on its pKa value, behavior with radiolabeled deoxyguanosine, and NMR spectra. capes.gov.brnih.govresearchgate.net

7-(trans-isosafrol-3'-yl)guanine : This adduct results from a bond at the N-7 position of guanine. capes.gov.brnih.govresearchgate.net Due to the instability of the glycosidic bond in N-7-substituted purines, this adduct is often detected as the modified base (guanine) rather than the full deoxyribonucleoside. Its characterization was achieved in a manner similar to the C-8 adduct. capes.gov.brnih.gov

Studies in mice treated with related compounds have quantified the relative abundance of these adducts in liver DNA, highlighting the prevalence of the N²-(trans-isosafrol-3'-yl)deoxyguanosine adduct. capes.gov.br

Table 1: Identified Deoxyguanosine Adducts of 3'-Hydroxyisosafrole Metabolites

| Adduct Name | Site of Attachment on Guanine | Method of Characterization | Reference(s) |

| N²-(trans-isosafrol-3'-yl)deoxyguanosine | N²-amino group | HPLC, NMR, Circular Dichroism | capes.gov.brscinews.uznih.gov |

| 8-(trans-isosafrol-3'-yl)deoxyguanosine | C-8 position | pKa, Radiolabeling, NMR | capes.gov.brnih.govresearchgate.net |

| 7-(trans-isosafrol-3'-yl)guanine | N-7 position | pKa, Radiolabeling, NMR | capes.gov.brnih.govresearchgate.net |

In addition to reacting with deoxyguanosine, electrophilic esters derived from 3'-hydroxyisosafrole also form adducts with deoxyadenosine (B7792050), though generally to a lesser extent. capes.gov.br

The principal deoxyadenosine adduct identified is:

N⁶-(trans-isosafrol-3'-yl)deoxyadenosine : This adduct is formed by the covalent binding of the isosafrole moiety to the exocyclic N⁶-amino group of the adenine (B156593) base. capes.gov.brscinews.uzcapes.gov.br Its structure was characterized using NMR spectroscopy after being prepared from the reaction of 1'-acetoxysafrole (B1199789) with deoxyadenosine 5'-phosphate. capes.gov.br In vivo studies in mouse liver confirmed its formation, although it was found at lower levels compared to the major deoxyguanosine adducts. capes.gov.brresearchgate.net

Metabolically activated 3'-hydroxyisosafrole can bind not only to DNA but also to other cellular macromolecules like RNA and protein. In vitro experiments using mouse liver cytosols fortified with the sulfate (B86663) donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) showed that 3'-hydroxyisosafrole forms RNA- and protein-bound adducts at levels similar to its isomer, 1'-hydroxysafrole. nih.govacs.org This suggests that the hepatic sulfotransferase enzymes have comparable activities for both substrates in a laboratory setting. nih.govacs.org

However, in vivo studies in mice revealed a significant discrepancy. Following administration of 3'-hydroxyisosafrole, the levels of hepatic nucleic acid and protein adducts were substantially lower—only 2-4% and 8-14%, respectively—than those observed after an equivalent dose of 1'-hydroxysafrole. nih.gov This difference in vivo is attributed to the rapid side-chain oxidation of 3'-hydroxyisosafrole, a metabolic pathway that effectively detoxifies the compound before significant sulfonation and subsequent adduct formation can occur. nih.gov

Modulation of Enzyme Activities by 3'-Hydroxyisosafrole and its Metabolites

The biochemical consequences of 3'-hydroxyisosafrole are intrinsically linked to the activity of enzymes that either activate or detoxify it. The modulation of these enzymes can therefore alter the compound's effects.

The bioactivation of 3'-hydroxyisosafrole to its ultimate electrophilic form, 3'-sulfooxyisosafrole, is dependent on the activity of cytosolic sulfotransferase (SULT) enzymes. nih.govosti.gov The activity of these enzymes can be modulated by specific inhibitors. Pentachlorophenol (PCP) is a potent inhibitor of the SULT activity responsible for the sulfonation of safrole and its derivatives. nih.govaacrjournals.orgwho.int

Studies have shown that PCP significantly inhibits the sulfotransferase activity for the related compound 1'-hydroxysafrole by over 90% at a concentration of 10 µM. nih.govaacrjournals.org This inhibition has profound downstream effects. In mice, pre-treatment with PCP led to an 85% decrease in the formation of hepatic DNA and RNA adducts from 1'-hydroxysafrole. nih.gov By blocking the critical sulfonation step, PCP effectively prevents the generation of the reactive sulfuric acid ester, thereby inhibiting both the initiation and promotion activities associated with liver tumor formation. osti.govnih.gov Given that 3'-hydroxyisosafrole is also a substrate for hepatic sulfotransferases, inhibition by PCP is expected to similarly reduce its bioactivation and potential for macromolecular adduct formation. nih.govacs.org

Impact on Other Biotransformation Enzymes

The biotransformation of 3'-Hydroxyisosafrole involves several enzymatic pathways beyond the cytochrome P450 system. These pathways, primarily involving Phase II conjugation enzymes and other oxidative enzymes, are critical in determining the metabolic fate and subsequent biological activity of the compound. The interactions with sulfotransferases (SULTs), UDP-glucuronosyltransferases (UGTs), and other oxidative enzyme systems are particularly noteworthy, especially when contrasted with its isomer, 1'-hydroxysafrole.

Sulfotransferases (SULTs)

Sulfotransferases are a family of Phase II enzymes that catalyze the sulfonation of various substrates, a process that can lead to either detoxification or bioactivation. researchgate.net In the case of 3'-Hydroxyisosafrole, it serves as a substrate for hepatic SULTs. In vitro studies using mouse liver cytosols fortified with the sulfonate donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) have demonstrated that 3'-Hydroxyisosafrole undergoes metabolic sulfonation. nih.gov This reaction yields 3'-sulfooxyisosafrole, a chemically reactive sulfuric acid ester. nih.govosti.gov

Interestingly, the efficiency of this enzymatic sulfonation appears to be comparable to that of its well-studied isomer, 1'-hydroxysafrole. When incubated under identical in vitro conditions, both 1'-hydroxysafrole and 3'-hydroxyisosafrole produced similar levels of adducts bound to RNA and protein, suggesting that the hepatic sulfotransferase activities for these two substrates are similar. nih.gov The resulting product, 3'-sulfooxyisosafrole, is a strong electrophile capable of reacting with nucleophilic sites on macromolecules like deoxyguanosine (dGuo). nih.gov However, despite its efficient formation in vitro, evidence for the in vivo metabolism of 3'-hydroxyisosafrole to its sulfuric acid ester in mice is lacking. osti.gov

UDP-glucuronosyltransferases (UGTs)

Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major detoxification pathway for a wide array of xenobiotics, converting them into more water-soluble and excretable metabolites. bidmc.orgwikipedia.org This pathway represents a significant point of divergence in the metabolism of 3'-Hydroxyisosafrole compared to 1'-hydroxysafrole.

Studies have shown a marked difference in the extent of glucuronidation between the two isomers. While the glucuronide of 1'-hydroxysafrole is a major urinary metabolite in mice, accounting for approximately 40% of the administered dose within two hours, the glucuronide of 3'-hydroxyisosafrole was not detected in the urine of mice following its administration. nih.gov This finding suggests that 3'-Hydroxyisosafrole is a poor substrate for the relevant UGT enzymes in vivo, and glucuronidation does not represent a significant metabolic clearance pathway for this compound under the conditions tested. nih.gov

Other Oxidative Biotransformations

A predominant metabolic pathway for 3'-Hydroxyisosafrole in both rats and mice is the rapid oxidation of its side-chain. nih.gov This biotransformation is markedly different from the primary metabolic routes of 1'-hydroxysafrole. The oxidation of the side-chain leads to the formation of 3,4-methylenedioxycinnamic acid and subsequently 3,4-methylenedioxybenzoic acid. nih.gov These acidic metabolites are then further conjugated, primarily with glycine (B1666218), to form 3,4-methylenedioxycinnamoyl glycine and 3,4-methylenedioxybenzoyl glycine. These glycine conjugates are the major urinary metabolites, accounting for a substantial portion of the administered dose in the initial hours after exposure. nih.gov

Glutathione (B108866) S-Transferases (GSTs)

Glutathione S-Transferases (GSTs) are a diverse family of enzymes crucial for cellular detoxification. wikipedia.orgebi.ac.uk They catalyze the conjugation of glutathione (GSH) to a wide variety of electrophilic substrates, neutralizing their reactivity and facilitating their excretion. wikipedia.org While GSTs are known to be involved in the metabolism of various xenobiotics, specific research detailing the direct interaction or conjugation of 3'-Hydroxyisosafrole by GSTs is limited. The electrophilic nature of its sulfonate ester metabolite, 3'-sulfooxyisosafrole, suggests a potential for interaction with glutathione, but this specific pathway has not been extensively documented in comparison to its side-chain oxidation.

Table 1: Comparative in Vitro and in Vivo Metabolism of 3'-Hydroxyisosafrole and 1'-Hydroxysafrole

| Enzyme Family | Substrate | In Vitro Activity | In Vivo Findings (Mouse) | Citation |

| Sulfotransferases (SULTs) | 3'-Hydroxyisosafrole | Active substrate; forms electrophilic 3'-sulfooxyisosafrole. | No significant evidence of sulfonate ester formation. | nih.govosti.gov |

| 1'-Hydroxysafrole | Active substrate; hepatic SULT activity similar to 3'-Hydroxyisosafrole. | Forms 1'-sulfooxysafrole, a major ultimate carcinogenic metabolite. | nih.govosti.gov | |

| UDP-glucuronosyltransferases (UGTs) | 3'-Hydroxyisosafrole | Not a significant substrate. | Glucuronide metabolite not detected in urine. | nih.gov |

| 1'-Hydroxysafrole | Active substrate. | Glucuronide is a major urinary metabolite (~40% of dose). | nih.gov |

Table 2: Major Identified Metabolites of 3'-Hydroxyisosafrole via Side-Chain Oxidation

| Metabolite | Precursor Pathway | Species Detected | Citation |

| 3,4-Methylenedioxycinnamic acid | Side-chain oxidation of 3'-Hydroxyisosafrole | Rat, Mouse | nih.gov |

| 3,4-Methylenedioxybenzoic acid | Oxidation of 3,4-Methylenedioxycinnamic acid | Rat, Mouse | nih.gov |

| 3,4-Methylenedioxycinnamoyl glycine | Glycine conjugation of 3,4-Methylenedioxycinnamic acid | Rat, Mouse | nih.gov |

| 3,4-Methylenedioxybenzoyl glycine | Glycine conjugation of 3,4-Methylenedioxybenzoic acid | Rat, Mouse | nih.gov |

Analytical Methodologies in 3 Hydroxyisosafrole Research

Advanced Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for isolating specific components from mixtures. biomedpharmajournal.orgopenaccessjournals.com In the context of 3'-Hydroxyisosafrole research, advanced chromatographic methods provide the necessary resolution and sensitivity to analyze its metabolites and adducts. openaccessjournals.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique used to separate, identify, and quantify compounds in a mixture. biomedpharmajournal.orgwikipedia.org It operates by pumping a liquid solvent mixture (the mobile phase) containing the sample through a column filled with a solid adsorbent material (the stationary phase). wikipedia.org Each component in the sample interacts differently with the stationary phase, causing them to flow out of the column at different times (retention times), which allows for their separation. wikipedia.org

In research involving 3'-Hydroxyisosafrole, HPLC is extensively used for the analysis of its metabolites and DNA adducts. researchgate.netnih.gov Reversed-phase HPLC (RP-HPLC) is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. acs.orgnih.gov The polarity of metabolites is generally increased compared to the parent compound, leading to shorter retention times in RP-HPLC systems. nih.gov For instance, HPLC analysis of safrole metabolism in rat liver microsomes successfully separated metabolites including 1′-hydroxysafrole and 3′-hydroxysafrole. acs.org The identity of these metabolites was confirmed by comparing their retention times and UV spectra with those of synthesized reference compounds. acs.org

More discriminating HPLC systems have been developed to resolve complex mixtures of DNA adducts formed from related compounds like 1'-hydroxysafrole (B1215727). nih.gov These methods allowed for the separation and quantification of multiple adducts, such as N2-(trans-isosafrol-3'-yl)deoxyguanosine and N6-(trans-isosafrol-3'-yl)deoxyadenosine, from hydrolysates of hepatic DNA. nih.gov The use of a photodiode array (PDA) detector allows for the acquisition of UV spectra for each separated peak, aiding in identification. acs.org

| Parameter | Condition 1 (Metabolite Analysis) acs.org | Condition 2 (Adduct Analysis) nih.gov |

|---|---|---|

| Column | Alltima C18 (150 x 4.6 mm, 5 µm) | Not specified, but used more discriminating systems than previous studies |

| Mobile Phase | Gradient of ultrapure water with 0.1% (v/v) acetic acid and acetonitrile | Not specified |

| Flow Rate | 1 mL/min | Not specified |

| Detection | Photodiode Array (PDA) Detector 2996 | Radiometric detection ([³H]-labeled compounds) |

| Example Analytes | 1'-Hydroxysafrole, 3'-Hydroxysafrole, 1'-Hydroxysafrole glucuronide | S-Ia, S-Ib, S-II, S-IV, S-V, S-VI (various DNA adducts) |

| Retention Time Example | 1'-Hydroxysafrole glucuronide: ~24 min | Not applicable (complex chromatogram with multiple adduct peaks) |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a sample. wikipedia.org It is considered a "gold standard" for forensic substance identification. wikipedia.org For GC-MS analysis, compounds must be volatile and thermally stable. nih.gov Non-volatile metabolites, such as hydroxylated compounds like 3'-Hydroxyisosafrole, often require a chemical derivatization step to increase their volatility. nih.govlipidmaps.org A common method is silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. lipidmaps.org

In a typical GC-MS based metabolomics workflow, samples are extracted and then derivatized. nih.govlipidmaps.org The derivatized sample is injected into the GC, where it is vaporized. lipidmaps.org The components are separated as they travel through a capillary column based on their boiling points and interactions with the column's stationary phase. wikipedia.org As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum for each component. wikipedia.orgmdpi.com This mass spectrum serves as a molecular fingerprint that can be compared to spectral libraries (like the NIST library) for identification. phcogj.com GC-MS is highly effective for profiling small molecule metabolites, including organic acids, alcohols, and sugars. nih.gov

| Parameter | Typical Setting lipidmaps.orgmdpi.com |

|---|---|

| Sample Preparation | Extraction followed by derivatization (e.g., with N,O-bis(trimethylsilyl) trifluoroacetamide) |

| GC Column | Fused silica (B1680970) capillary column (e.g., HP-5MS, MEGA-5HT) |

| Injection Port Temp. | ~250 °C |

| Oven Program | Temperature gradient (e.g., initial temp 60-80°C, ramped to ~325°C) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | e.g., m/z 70–600 |

| Identification | Comparison of retention times and mass spectra with reference standards and libraries (e.g., NIST) |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that couples the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. wikipedia.orgesogu.edu.tr This synergistic combination is ideal for analyzing complex biological samples to identify and quantify metabolites and adducts. wikipedia.orgnih.gov Unlike GC-MS, LC-MS can directly analyze many non-volatile and thermally unstable compounds without derivatization, making it highly suitable for studying metabolites like glucuronide or sulfate (B86663) conjugates. nih.govesogu.edu.tr

In the analysis of 3'-Hydroxyisosafrole and related compounds, LC-MS and its tandem version, LC-MS/MS, are used for comprehensive profiling. acs.orgoup.comniph.go.jp The HPLC component separates the metabolites, which are then transferred to the mass spectrometer's ion source. wikipedia.org Electrospray ionization (ESI) is a common ion source that generates ions from the eluted compounds, which can be operated in either positive or negative ion mode depending on the analyte's properties. acs.orgoup.com

For quantification, tandem mass spectrometry (MS/MS) is often used in a mode called multiple reaction monitoring (MRM). niph.go.jpnih.gov In MRM, the first quadrupole selects a specific parent ion (e.g., the molecular ion of a metabolite), which is then fragmented in a collision cell. A second quadrupole then selects a specific fragment ion to be detected. esogu.edu.tr This process is highly selective and sensitive, allowing for accurate quantification of target analytes even at very low concentrations in complex matrices like blood or tissue hydrolysates. esogu.edu.trniph.go.jp For example, an LC-MS/MS method was developed to detect and quantify specific DNA adducts of estragole, a compound structurally similar to safrole, in rat liver DNA. niph.go.jp

| Parameter | Example Setting (Metabolite/Adduct Analysis) acs.orgniph.go.jp |

|---|---|

| LC Column | Alltima C18 (150 × 2.1 mm, 5 µm) or similar reversed-phase column |

| Mobile Phase | Gradient of water and acetonitrile, both with 0.1% (v/v) formic acid |

| Flow Rate | 0.2 mL/min |

| Ion Source | Electrospray Ionization (ESI), positive or negative mode |

| MS Mode | Full Scan for identification, Multiple Reaction Monitoring (MRM) for quantification |

| Example MRM Transitions | For ES-3'-N²-dG adduct: m/z 415.2 → 299.1 niph.go.jp |

| Example Identified Ion | GSH adduct of 1'-sulfooxysafrole (B1218944) identified by deprotonated molecule at m/z 468 acs.org |

Spectroscopic Techniques for Structural Elucidation of Metabolites and Adducts

While chromatography separates compounds, spectroscopy is required to determine their precise chemical structures. byjus.com For 3'-Hydroxyisosafrole research, NMR and MS are the primary spectroscopic tools for the structural elucidation of its metabolites and adducts.

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for determining the detailed structure of organic molecules. byjus.commsu.edu It exploits the magnetic properties of atomic nuclei (most commonly ¹H, protons, and ¹³C) when placed in a strong magnetic field. byjus.commyadlm.org The resulting NMR spectrum provides information about the chemical environment of each nucleus, allowing for the elucidation of molecular structure, connectivity, and stereochemistry. byjus.comnih.gov

In the context of 3'-Hydroxyisosafrole research, NMR is used to definitively confirm the structures of synthesized standards and isolated metabolites or DNA adducts. nih.govoup.com For example, the structures of various DNA adducts formed from the reaction of 1'-acetoxysafrole (B1199789) were confirmed using ¹H NMR spectroscopy. nih.gov Analysis of the chemical shifts (the position of signals in the spectrum), signal multiplicities (splitting patterns caused by neighboring nuclei), and integration (the area under each signal, proportional to the number of nuclei) allows for a complete structural assignment. msu.edunih.gov Two-dimensional (2D) NMR experiments, such as HSQC and HMBC, can provide further information by showing correlations between different nuclei (e.g., which protons are attached to which carbons), which is invaluable for piecing together the structure of unknown metabolites. nih.govmdpi.com

| NMR Parameter | Information Provided byjus.commsu.edunih.gov | Relevance to 3'-Hydroxyisosafrole Research |

|---|---|---|

| Chemical Shift (δ) | Indicates the chemical environment of a nucleus. | Helps determine the location of hydroxyl groups or points of attachment in adducts. |

| Spin-Spin Coupling (J) | Reveals connectivity between adjacent, non-equivalent nuclei. | Confirms the arrangement of atoms in the side chain of metabolites. |

| Integration | Proportional to the number of nuclei giving rise to a signal. | Confirms the number of protons in different parts of the molecule. |

| 2D NMR (e.g., HSQC, HMBC) | Shows correlations between ¹H and ¹³C nuclei over one or multiple bonds. | Crucial for unambiguously assembling the complete structure of novel metabolites or complex adducts. nih.gov |

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org It provides two critical pieces of information for structural elucidation: the molecular weight of the compound and, through fragmentation, clues about its structure. wikipedia.orgsavemyexams.com When coupled with a separation technique like GC or LC, it is a primary tool for identifying metabolites. nih.gov

High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, which allows for the calculation of its elemental formula. oup.com The analysis of a metabolite's mass spectrum begins with identifying the molecular ion peak (M⁺ or [M+H]⁺ or [M-H]⁻), which gives the molecular weight of the compound. savemyexams.com

The molecule often breaks apart within the mass spectrometer, a process called fragmentation. libretexts.org The resulting pattern of fragment ions is characteristic of the molecule's structure. savemyexams.comnist.gov For example, the loss of a water molecule (a neutral loss of 18 Da) is characteristic of an alcohol, while the loss of 44 Da can indicate a carboxylic acid. acdlabs.com By analyzing these fragmentation patterns, researchers can deduce the structure of an unknown metabolite or confirm the identity of a known one. oup.comnih.gov For instance, the identity of a glutathione (B108866) (GSH) adduct of 1'-sulfooxysafrole was confirmed by LC-MS analysis, which revealed a deprotonated molecule at the theoretically expected mass of m/z 468. acs.org

| MS Data Type | Information Provided | Example Application acs.orgniph.go.jpsavemyexams.comacdlabs.com |

|---|---|---|

| Molecular Ion Peak (e.g., [M+H]⁺, [M-H]⁻) | Provides the molecular weight of the analyte. | Confirming the mass of a metabolite; e.g., a deprotonated molecule at m/z 468 for a GSH adduct. acs.org |

| High-Resolution Mass | Allows determination of the elemental formula. | Distinguishing between compounds with the same nominal mass but different elemental compositions. |

| Fragmentation Pattern | Provides structural clues based on how the molecule breaks apart. | Identifying functional groups by observing characteristic neutral losses (e.g., loss of H₂O from an alcohol). |

| Tandem MS (MS/MS) | Provides fragmentation data for a specific, selected parent ion. | Confirming the structure of an adduct by observing specific fragment ions, e.g., m/z 415.2 → 299.1 for an estragole-dG adduct. niph.go.jp |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Identification and Purity

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique employed in the study of 3'-Hydroxyisosafrole. technologynetworks.commt.com It is used to measure the absorption of ultraviolet or visible light by the compound, which provides information about its electronic structure and concentration. technologynetworks.commt.com The principle behind this method is that molecules with chromophores—parts of the molecule that absorb light—undergo electronic transitions from a ground state to a higher energy state upon absorbing light of a specific wavelength. bioglobax.com The resulting UV-Vis spectrum, a plot of absorbance versus wavelength, is characteristic of the compound. mt.com

In research concerning safrole metabolism, UV-Vis spectroscopy, often coupled with high-performance liquid chromatography (HPLC), is a standard method for identifying and quantifying metabolites like 3'-Hydroxyisosafrole. oup.comacs.org Metabolites formed during in vitro incubations with liver, lung, or kidney microsomes are separated by HPLC, and their identity is confirmed by comparing their UV spectrum and retention time with those of synthesized, purified reference standards. oup.comacs.org This comparative analysis ensures accurate identification of the compound in complex biological mixtures. nihs.go.jp

The purity of a 3'-Hydroxyisosafrole sample can also be assessed using this technique. The presence of impurities may be indicated by alterations in the shape of the absorption spectrum or the appearance of additional absorption peaks. nih.gov For quantitative analysis, the absorbance at the wavelength of maximum absorption (λmax) is measured, which, according to the Beer-Lambert law, is directly proportional to the compound's concentration. mt.com

| Application | Principle | Methodology | Reference |

|---|---|---|---|

| Identification | Measures light absorption by chromophores, resulting in a characteristic spectrum. | Comparison of the sample's UV spectrum and HPLC retention time with a known reference standard of 3'-Hydroxyisosafrole. | oup.comacs.org |

| Purity Assessment | The absorption spectrum is sensitive to the presence of impurities, which can alter its shape or show extra peaks. | Analysis of the spectral shape and comparison to the spectrum of a pure standard. | nih.gov |

| Quantification | The Beer-Lambert law states that absorbance is proportional to the concentration of the analyte. | Measurement of absorbance at the wavelength of maximum absorption (λmax) and comparison to a calibration curve. | mt.com |

Circular Dichroism (CD) Spectroscopy for Stereochemical Characterization

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemistry of chiral molecules like 3'-Hydroxyisosafrole. nih.govjascoinc.com Chirality is a critical feature in pharmacology, as different enantiomers (non-superimposable mirror images) of a molecule can exhibit distinct biological activities. nih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. jascoinc.com An achiral molecule does not absorb the two types of polarized light differently and is therefore CD-silent, whereas a chiral molecule will have a characteristic CD spectrum. jascoinc.com

This technique is the method of choice for determining the absolute configuration and conformational analysis of chiral drugs and their metabolites. nih.govjasco-global.com In a typical application, the experimental CD spectrum of a metabolite is compared with quantum chemically calculated spectra for all possible stereoisomers. nih.gov A successful match allows for the reliable assignment of the absolute stereostructure. For instance, this approach has been effectively used to determine the stereochemistry of hydroxylated metabolites of thalidomide (B1683933) by coupling HPLC with a CD detector. nih.gov This allows for the analysis of nearly enantiopure eluates from a chromatographic separation. nih.gov Given that 3'-Hydroxyisosafrole possesses a chiral center, CD spectroscopy represents an essential tool for characterizing its specific enantiomers and understanding their stereoselective formation and interaction in biological systems.

| Aspect | Description | Relevance to 3'-Hydroxyisosafrole | Reference |

|---|---|---|---|

| Principle | Measures the difference in absorption of left and right circularly polarized light by a chiral molecule. | 3'-Hydroxyisosafrole is a chiral compound, making it suitable for CD analysis to distinguish between its enantiomers. | jascoinc.com |

| Application | Determination of absolute configuration and secondary/tertiary structure of chiral molecules. | Allows for the unambiguous assignment of the absolute stereochemistry of the 3'- position. | nih.govfrontiersin.org |

| Methodology | Often involves coupling with HPLC to separate stereoisomers, followed by CD detection and comparison with computationally calculated spectra. | This hyphenated technique (HPLC-CD) would enable the separation and stereochemical characterization of 3'-Hydroxyisosafrole enantiomers from metabolic mixtures. | nih.gov |

Radiochemical Tracing and Isotope Labeling Techniques

Radiochemical tracing is a highly sensitive method used to track the fate of molecules in biological, chemical, and environmental systems. It involves labeling a compound with a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), and monitoring the distribution of radioactivity over time. mdpi.comnih.gov

Application of Tritium-Labeled 3'-Hydroxyisosafrole in Metabolic Studies

Tritium (³H) is a widely used radioisotope in metabolic studies due to its high specific activity, which allows for the detection of very low concentrations of a labeled compound and its metabolites. mdpi.comresearchgate.net The use of tritium-labeled compounds is a cornerstone of absorption, distribution, metabolism, and excretion (ADME) studies in drug development. nih.govbachem.com Labeling does not alter the chemical structure of the parent molecule, thus preserving its biological properties. bachem.com

In the context of safrole research, tritium labeling has been instrumental. For example, studies have utilized [2',3'-³H]1'-hydroxysafrole, a closely related metabolite, to investigate the in vivo formation and repair of DNA adducts in mouse liver. nih.gov This demonstrates the utility of tritium labeling for tracing the metabolic activation of safrole derivatives and their interactions with cellular macromolecules.

A similar approach using tritium-labeled 3'-Hydroxyisosafrole would be invaluable for detailed metabolic profiling. By administering the labeled compound to an organism or in vitro system, researchers can:

Trace its absorption and distribution into various tissues and organs. mdpi.comnih.gov

Identify and quantify its subsequent metabolites in plasma, urine, and feces. bachem.com

Investigate its potential for covalent binding to proteins and DNA. bachem.com

Determine its routes and rates of excretion from the body. bachem.com

These studies provide critical information on the compound's pharmacokinetic and toxicokinetic profile. researchgate.net The high sensitivity of detection makes tritium labeling particularly suitable for studying highly potent or low-dose compounds. researchgate.net

| Study Type | Objective | Advantage of Tritium Labeling | Reference |

|---|---|---|---|

| ADME Studies | To determine the Absorption, Distribution, Metabolism, and Excretion of a compound. | High specific activity allows for sensitive detection of the parent compound and its metabolites in various biological matrices. | nih.govresearchgate.netbachem.com |

| Metabolic Profiling | To identify all significant metabolites formed from the parent compound. | Enables comprehensive tracking of all radiolabeled species, ensuring no major metabolic pathways are missed. | bachem.com |

| Covalent Binding Assays | To quantify the extent of irreversible binding of reactive metabolites to macromolecules like DNA and proteins. | Provides a direct measure of adduct formation, which is crucial for assessing potential toxicity. | bachem.comnih.gov |

| Autoradiography | To visualize the distribution of a compound within whole-body tissue sections. | Offers detailed spatial information on where the compound and its metabolites accumulate. | mdpi.comnih.gov |

Theoretical and Computational Studies Pertaining to 3 Hydroxyisosafrole

Molecular Modeling and Dynamics Simulations for Related Adducts and Intermediates

Molecular modeling and dynamics simulations are instrumental in visualizing and understanding the conformational properties and interactions of molecules over time. For alkenylbenzenes, these techniques have been particularly insightful in studying the DNA adducts formed from their reactive metabolites.

The formation of DNA adducts is a critical event in the carcinogenicity of many alkenylbenzenes. The specific adduct derived from a metabolite of 1'-hydroxysafrole (B1215727) is N2-(trans-isosafrol-3'-yl)-2'-deoxyguanosine (S-3'-N2-dG). Molecular dynamics (MD) simulations have been employed to study the structural impact of this adduct on the DNA double helix. wur.nlnih.gov

Research using MD simulations has revealed that the S-3'-N2-dG adduct introduces only minimal distortion to the DNA structure. wur.nlnih.govresearchgate.net The bulky isosafrol group resides in the minor groove, causing subtle changes in the local DNA conformation. researchgate.net This lack of significant structural perturbation is thought to be a key reason for the adduct's persistence in cells. The Nucleotide Excision Repair (NER) pathway, a major DNA repair mechanism, typically recognizes and excises lesions that cause significant helical distortion. wur.nl Because the S-3'-N2-dG adduct does not grossly alter the DNA shape, it may evade efficient detection and removal by the NER machinery. nih.govresearchgate.net This inefficient repair leads to the accumulation of these adducts upon repeated exposure, which is a potential factor in the long-term biological effects of the parent compound, safrole. wur.nlnih.gov

Studies in various cell lines, including Chinese Hamster Ovary (CHO) cells and human HepaRG cells, support this hypothesis. While NER-deficient cells show slower repair, even in repair-proficient liver cell models, over 90% of the S-3'-N2-dG adducts remained after 24 to 48 hours of recovery following exposure. wur.nlnih.gov

Further research has characterized a range of DNA adducts formed from the reactive esters of 1'-hydroxysafrole in vivo. High-performance liquid chromatography (HPLC) analysis of hepatic DNA from mice treated with 1'-hydroxysafrole identified several adducts, with the N2-deoxyguanosine adduct (S-II) being the most abundant. capes.gov.br

| Adduct ID | Adduct Structure | Average Level (pmol/mg DNA) |

|---|---|---|

| S-Ia | N2-(safrol-1'-yl)deoxyguanosine (diastereomer 1) | 3.5 |

| S-Ib | N2-(safrol-1'-yl)deoxyguanosine (diastereomer 2) | 7.0 |

| S-II | N2-(trans-isosafrol-3'-yl)deoxyguanosine | 24.4 |

| S-IV | N6-(trans-isosafrol-3'-yl)deoxyadenosine | 2.9 |

| S-V | 8-(trans-isosafrol-3'-yl)deoxyguanosine | 1.2 |

| S-VI | 7-(trans-isosafrol-3'-yl)guanine | 3.6 |

Predicting which enzymes can metabolize a specific small molecule is a significant challenge in toxicology and drug development. Computational methods, particularly those based on machine learning and deep learning, are emerging as powerful tools for this purpose. mdpi.com These models aim to predict enzyme-substrate pairs based on the structural features of both the enzyme and the potential substrate. youtube.comchalmers.se

Approaches often involve training algorithms like gradient boosting decision trees, neural networks, or transformers on large datasets of known enzyme-substrate interactions. mdpi.comyoutube.com For the enzyme, the input data can be the amino acid sequence or a predicted 3D structure. nih.govbiorxiv.org For the substrate, its molecular structure is typically represented as a string (like SMILES) or as molecular fingerprints. nih.gov By learning the complex patterns that govern these interactions, the models can then make predictions for new, uncharacterized pairs. mdpi.comchalmers.se

For a compound like 3'-hydroxyisosafrole, these predictive models could theoretically be used to identify the specific cytochrome P450 (CYP) isoforms or sulfotransferases (SULTs) responsible for its metabolism. However, the development of general prediction models that can be applied to any enzyme and small molecule is an ongoing area of research, and specific, validated predictions for 3'-hydroxyisosafrole are not widely documented in the reviewed literature. youtube.com

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are used to investigate the electronic structure of molecules. researchgate.netmdpi.com This information provides fundamental insights into a molecule's inherent stability and chemical reactivity. scienceopen.com By solving approximations of the Schrödinger equation, these methods can determine various molecular properties and reactivity descriptors. scienceopen.commdpi.com

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). researchgate.net The E_HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the E_LUMO relates to its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO (ΔE) is an important indicator of molecular stability; a smaller gap generally implies higher reactivity. researchgate.net

Other calculated properties like electrostatic potential maps can reveal the electron-rich and electron-poor regions of a molecule, predicting sites susceptible to nucleophilic or electrophilic attack. mdpi.com For a molecule like 3'-hydroxyisosafrole, these calculations could be used to predict which atoms are most likely to be involved in subsequent metabolic reactions, such as sulfonation of the hydroxyl group, and to assess the stability of the resulting carbocation intermediate. While these methods are powerful, specific quantum chemical calculation data for 3'-hydroxyisosafrole itself are not detailed in the provided search results.

| Parameter | Description | Significance for Reactivity |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the tendency to donate electrons. Higher energy suggests greater nucleophilicity. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons. Lower energy suggests greater electrophilicity. |

| Energy Gap (ΔE = E_LUMO - E_HOMO) | The energy difference between the HOMO and LUMO | A smaller gap is associated with higher chemical reactivity and lower molecular stability. researchgate.net |

| Electrostatic Potential (ESP) | The potential energy experienced by a positive charge at various points on the molecule's surface | Reveals electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for electrophilic and nucleophilic attack, respectively. mdpi.com |

| Global Hardness (η) | A measure of resistance to change in electron distribution | Related to the HOMO-LUMO gap; harder molecules are generally less reactive. researchgate.net |

Structure-Activity Relationship (SAR) Analysis within Alkenylbenzene Metabolism

Structure-Activity Relationship (SAR) analysis examines how a molecule's chemical structure correlates with its biological activity. scribd.comresearchgate.net In the context of alkenylbenzene metabolism, SAR studies compare how variations in the chemical structure of different alkenylbenzenes affect their metabolic pathways and the formation of DNA adducts.

A direct comparison can be made between the metabolites of 1'-hydroxysafrole and 1'-hydroxyestragole (B1218065). capes.gov.br These two compounds are structurally similar, differing only in the substituent on the benzene (B151609) ring (a methylenedioxy group in safrole versus a methoxy (B1213986) group in estragole). Studies have shown that they form strictly analogous sets of DNA adducts after metabolic activation. capes.gov.br For example, just as 1'-hydroxysafrole leads to the formation of N2-(trans-isosafrol-3'-yl)deoxyguanosine, 1'-hydroxyestragole forms the analogous N2-(trans-isoestragol-3'-yl)deoxyguanosine. capes.gov.br

Future Research Directions and Methodological Innovations in 3 Hydroxyisosafrole Studies

Development of Enhanced Analytical Techniques for Low-Level Metabolites

A primary challenge in studying metabolites like 3'-Hydroxyisosafrole is their often low concentration in biological matrices. Future progress heavily relies on the development of more sensitive and specific analytical methods. psu.edu While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) have been foundational, the future lies in enhancing these platforms and adopting novel approaches to overcome current limitations. cdc.govoup.com

The lack of commercially available stable isotope-labeled internal standards for many safrole metabolites, including 3'-Hydroxyisosafrole, currently hampers precise quantification using mass spectrometry-based methods. psu.edu Future efforts must include the synthesis of these crucial reagents to improve the accuracy and reliability of quantitative analyses.

Advanced instrumentation, particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for detecting trace levels of specific analytes. battelle.org Future research will likely focus on refining LC-MS/MS methods to achieve even lower limits of detection (LOD) and quantification (LOQ), which is essential for accurately measuring low-abundance metabolites in complex biological samples like urine, plasma, and tissue homogenates. researchgate.netctgb.nl Non-targeted analysis using high-resolution mass spectrometry (HRMS) also presents a powerful tool for discovering previously unknown metabolites, providing a more complete picture of the metabolic fate of the parent compound. battelle.org

Table 1: Evolution of Analytical Techniques for Metabolite Detection

| Technique | Principle | Application in Metabolite Studies | Future Enhancement/Direction |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their interaction with a stationary phase. cdc.gov | Used with UV or fluorescence detectors for the quantification of known metabolites. acs.org | Coupling with more sensitive detectors; development of new column chemistries for better separation of isomers. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. cdc.gov | Identification and quantification of thermally stable and derivatized metabolites in various matrices. | Improved derivatization techniques to enhance volatility and thermal stability of polar metabolites. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | HPLC separation coupled with two stages of mass analysis for high selectivity and sensitivity. battelle.org | Considered the "gold standard" for targeted quantification of low-level metabolites in complex biological fluids. battelle.org | Achieving sub-parts-per-trillion detection limits; development of multiplexed assays for simultaneous analysis of multiple metabolites. |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, allowing for the determination of elemental composition. battelle.org | Non-targeted screening to identify novel or unexpected metabolites and build comprehensive metabolic profiles. | Integration with advanced software for faster data processing and compound identification against extensive libraries. |

| 32P-Postlabeling Assay | A highly sensitive method for detecting DNA adducts. mdpi.com | Used to identify and quantify DNA adducts formed by reactive metabolites of safrole. mdpi.com | Combining with LC-MS/MS for structural elucidation of detected adducts. |

Advanced Omics Approaches in Biotransformation Research

"Omics" technologies offer a holistic view of biological systems, and their application to biotransformation research is set to revolutionize our understanding of how compounds like safrole and its metabolites interact with the body. nih.govmdpi.com These approaches can analyze complete sets of molecular entities, moving beyond the study of single enzymes or pathways. nih.gov

Proteomics: This approach can identify and quantify the full complement of proteins in a cell or tissue. In the context of 3'-Hydroxyisosafrole, proteomics can be used to identify the specific Cytochrome P450 (CYP) isoenzymes, sulfotransferases (SULTs), and other phase I and phase II enzymes responsible for the metabolic activation and detoxification of safrole and its metabolites. mdpi.comnih.gov This is crucial for understanding inter-species and inter-individual differences in metabolism. oup.com

Metabolomics: As the systematic study of all metabolites within an organism or cell, metabolomics is perfectly suited to map the complete metabolic pathway of safrole. frontiersin.org Untargeted metabolomics can help discover all potential metabolites, including 3'-Hydroxyisosafrole, and create a comprehensive metabolic fingerprint. oup.com This can reveal previously unknown biotransformation pathways and provide biomarkers of exposure. acs.org

Transcriptomics: By analyzing the complete set of RNA transcripts, transcriptomics can reveal how exposure to safrole or its metabolites alters gene expression. nih.gov This could highlight the upregulation of genes encoding specific metabolic enzymes or stress-response proteins, providing mechanistic clues into cellular responses. nih.gov

Multi-Omics Integration: The most powerful future approach will be the integration of data from multiple omics platforms. nih.gov For example, combining transcriptomic and proteomic data can clarify whether changes in gene expression translate to changes in protein levels. Integrating these with metabolomic data can directly link genetic and protein changes to functional metabolic outcomes, providing a comprehensive, systems-level understanding of 3'-Hydroxyisosafrole's biotransformation and biological impact. frontiersin.org

Refinement of In Vitro and Ex Vivo Models for Metabolic Pathway Elucidation

In vitro and ex vivo models are indispensable tools for studying metabolic pathways without the complexities of a whole organism. iupac.org Research on safrole metabolism has historically used models such as liver, lung, and kidney microsomes, as well as primary hepatocytes from different species. acs.orgoup.com While these models have been informative, particularly in identifying the formation of metabolites like 1'-hydroxysafrole (B1215727) and 3'-hydroxysafrole, future research requires more sophisticated systems that better replicate human physiology. acs.orgoup.com

Current models like liver S9 fractions and microsomes are excellent for studying phase I (e.g., CYP-mediated) and some phase II reactions, but they lack the full cellular architecture and cofactor balance of intact cells. iupac.orgmdpi.com Primary hepatocytes are more complete but can be difficult to source and maintain in culture. mdpi.com

Future directions point towards the development and validation of advanced models:

3D Cell Cultures (Spheroids): Liver cells grown as 3D spheroids exhibit more realistic cell-to-cell interactions and metabolic activity that more closely resembles the in vivo liver environment compared to traditional 2D monolayer cultures.

Organ-on-a-Chip Technology: Microfluidic devices that culture liver cells in a system that mimics the liver's microarchitecture and perfusion. These models allow for long-term culture and the study of complex metabolic interactions and chronic exposure scenarios.

Co-culture Systems: Developing models that include multiple cell types found in the liver (e.g., hepatocytes, Kupffer cells, stellate cells) can provide insights into cell-cell signaling and more complex inflammatory or fibrotic responses to metabolites.

Refining these models will be crucial for improving the accuracy of in vitro-to-in vivo extrapolation (IVIVE), a key component in modern risk assessment. oup.com

Integration of Computational Chemistry with Experimental Approaches for Mechanistic Insights

The synergy between computational chemistry and experimental biology offers a powerful paradigm for gaining deep mechanistic insights into metabolic processes. glycoforum.gr.jp For safrole and its metabolites, computational approaches like molecular modeling, docking, and molecular dynamics simulations are already being used to investigate the interactions between the parent compound and metabolic enzymes. mdpi.comnih.gov

A key application is in understanding species-specific differences in metabolism. For instance, in silico workflows have been successfully used to model the interaction of safrole with various CYP enzymes from different species (human, rat, mouse, etc.). mdpi.comresearchgate.net These models can predict the likelihood of a compound binding to the active site of an enzyme in a conformation suitable for a specific reaction, such as the formation of 1'-hydroxysafrole. nih.gov This allows researchers to form knowledge-based hypotheses and prioritize future in vitro and in vivo experiments, potentially reducing the reliance on animal testing. researchgate.netd-nb.info

Future research will likely see an even tighter integration of these methods:

Quantum Chemical Calculations: To provide detailed electronic-level understanding of reaction mechanisms, such as the enzymatic steps in the hydroxylation or sulfation of safrole metabolites. biorxiv.orgrsc.org

Iterative Modeling and Experimentation: A cyclical process where computational models generate predictions that are tested experimentally. The experimental results are then used to refine and improve the computational models, leading to a progressively more accurate understanding of the biological system. chemrxiv.org

Physiologically Based Biokinetic (PBBK) Modeling: PBBK models integrate in vitro metabolic data and in silico predictions with physiological data to simulate the absorption, distribution, metabolism, and excretion (ADME) of a chemical in the whole body. oup.comnih.gov These models have been developed for safrole and can be extended to predict the kinetics of its metabolites, including 3'-Hydroxyisosafrole, under various exposure scenarios, helping to bridge the gap between external dose and internal target tissue concentration. acs.orgoup.com

By combining the predictive power of computational chemistry with the empirical validation from advanced experimental models, future studies can elucidate the precise mechanisms of 3'-Hydroxyisosafrole formation and its subsequent fate with unprecedented detail. glycoforum.gr.jp

常见问题

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the methylenedioxy group (δ 5.95–6.05 ppm for protons, δ 100–110 ppm for carbons) and allylic alcohol structure. Compare with literature data for 3,4-methylenedioxy derivatives .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 280 nm) to assess purity (>95% required for biological assays).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular ion peaks ([M+H]⁺ at m/z 193.1) and fragmentation patterns .

Q. Table 1: Key Spectral Data for 3'-Hydroxyisosafrole

Basic: What experimental protocols ensure reproducible synthesis of 3'-Hydroxyisosafrole?

Q. Methodological Answer :

- Step 1 : Start with isosafrole (3,4-methylenedioxypropenylbenzene). Perform hydroxylation via Sharpless asymmetric dihydroxylation or enzymatic oxidation to introduce the allylic alcohol group.

- Step 2 : Purify using column chromatography (silica gel, ethyl acetate/hexane 3:7). Monitor by TLC (Rf = 0.4 in same solvent system).

- Critical Parameters :

- Temperature control (±2°C during hydroxylation).

- Anhydrous conditions to prevent side reactions.

- Detailed procedural documentation, including reaction times and stoichiometry, is essential for cross-lab reproducibility .

Advanced: How can researchers resolve contradictions in reported metabolic pathways of 3'-Hydroxyisosafrole?

Q. Methodological Answer :